REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[C:4]([C:8]([O:10]C)=O)=[CH:5][S:6][CH:7]=1.O.[NH2:13][NH2:14]>CO>[CH3:1][O:2][C:3]1[C:4]([C:8]([NH:13][NH2:14])=[O:10])=[CH:5][S:6][CH:7]=1 |f:1.2|
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Name
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|
Quantity
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50.8 g
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Type
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reactant
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Smiles
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COC=1C(=CSC1)C(=O)OC
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Name
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Quantity
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30 mL
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Type
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reactant
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Smiles
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O.NN
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Name
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Quantity
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250 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was evaporated
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Type
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ADDITION
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Details
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the residue was diluted with water (300 ml)
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Type
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EXTRACTION
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Details
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extracted with dichloromethane (5×100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The dichloromethane extracts were dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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evaporated under reduced pressure
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Name
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|
Type
|
product
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Smiles
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COC=1C(=CSC1)C(=O)NN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |